molecular formula C14H16N2O2 B14252429 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- CAS No. 243853-37-4

2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)-

Katalognummer: B14252429
CAS-Nummer: 243853-37-4
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: NAKQNGUVBAOFKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- is a complex organic compound belonging to the pyrimidinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and acetylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-phenyl-
  • 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(4-methylphenyl)-

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 5-acetyl-3,4-dihydro-6-methyl-4-(2-methylphenyl)- lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

243853-37-4

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

5-acetyl-6-methyl-4-(2-methylphenyl)-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C14H16N2O2/c1-8-6-4-5-7-11(8)13-12(10(3)17)9(2)15-14(18)16-13/h4-7,13H,1-3H3,(H2,15,16,18)

InChI-Schlüssel

NAKQNGUVBAOFKN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.